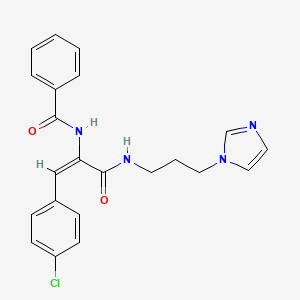
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a chlorophenyl group, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide to introduce the propyl chain.
Formation of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.
Coupling Reactions: The final step involves coupling the imidazole-propyl intermediate with the chlorophenyl intermediate under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and chlorophenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the benzamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)benzamide
- N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl)benzamide
- N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl)benzamide
Uniqueness
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
324561-97-9 |
|---|---|
Molecular Formula |
C22H21ClN4O2 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-19-9-7-17(8-10-19)15-20(26-21(28)18-5-2-1-3-6-18)22(29)25-11-4-13-27-14-12-24-16-27/h1-3,5-10,12,14-16H,4,11,13H2,(H,25,29)(H,26,28)/b20-15+ |
InChI Key |
UIGBWXQTYVCZJA-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


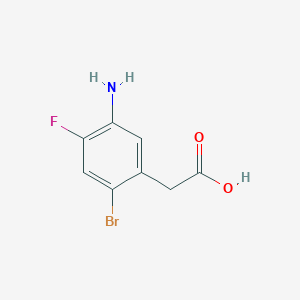
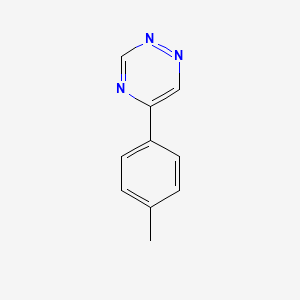
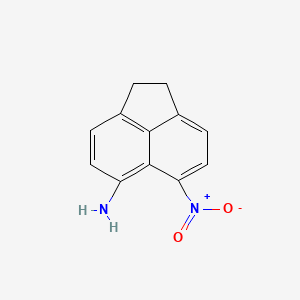
![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
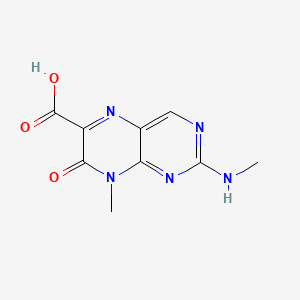
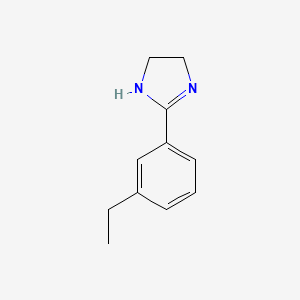
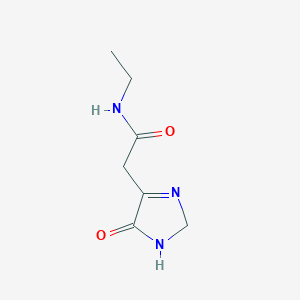
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
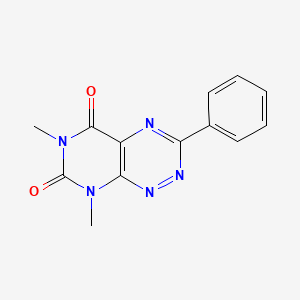
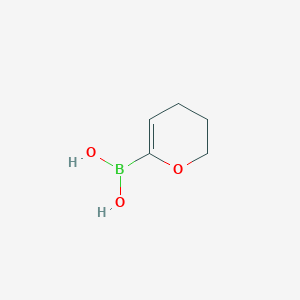
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)


